Chromium(2+)
Description
Structure
2D Structure
Properties
CAS No. |
22541-79-3 |
|---|---|
Molecular Formula |
Cr+2 |
Molecular Weight |
51.996 g/mol |
IUPAC Name |
chromium(2+) |
InChI |
InChI=1S/Cr/q+2 |
InChI Key |
UZEDIBTVIIJELN-UHFFFAOYSA-N |
SMILES |
[Cr+2] |
Canonical SMILES |
[Cr+2] |
Other CAS No. |
22541-79-3 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Chromium Ii Species
General Principles of Chromium(II) Synthesis and Stability Considerations
The synthesis of chromium(II) compounds requires careful consideration of the inherent instability of the Cr²⁺ ion. The standard reduction potential for the Cr³⁺/Cr²⁺ couple is -0.41 V, which underscores the strong reducing power of chromium(II) and its propensity to oxidize to the more stable chromium(III) state. Consequently, most chromium(II) compounds are highly sensitive to air and moisture, necessitating the use of inert-atmosphere techniques (e.g., Schlenk line or glovebox) for their successful preparation and handling.
The stability of chromium(II) species is significantly influenced by the coordinating ligands. For instance, while aqueous solutions of ions like [Cr(H₂O)₆]²⁺ are bright blue, they are readily oxidized. In contrast, certain chromium(II) complexes, such as the dimeric chromium(II) acetate (B1210297), Cr₂(CH₃CO₂)₄(H₂O)₂, exhibit greater stability due to the formation of a quadruple bond between the two metal centers. This brick-red compound is notably more stable in air than many other simple Cr(II) salts, making it a common and valuable precursor in chromium(II) chemistry. wikipedia.orgresearchgate.net
Reduction Pathways for Chromium(II) Formation
The formation of chromium(II) invariably involves the reduction of a higher oxidation state precursor, typically chromium(III) or chromium(VI).
A common and straightforward route to chromium(II) is the chemical reduction of chromium(III) salts. Strong reducing agents are typically employed for this purpose. A widely used method in the laboratory involves the reduction of an aqueous solution of a Cr(III) compound, such as chromium(III) chloride, using zinc metal, often amalgamated with mercury to enhance its reactivity. umb.edu
Other effective reducing agents for converting Cr(III) to Cr(II) include lithium aluminum hydride (LiAlH₄) and dihydrogen gas (H₂) at elevated temperatures (e.g., 500 °C for the reduction of CrCl₃). wikipedia.org The synthesis of chromium(II) acetate, for example, typically starts with the reduction of a chromium(VI) salt like potassium dichromate (K₂Cr₂O₇) with zinc in the presence of a strong acid. This reaction proceeds through an intermediate green Cr(III) species before the final blue Cr(II) ion is formed and subsequently precipitated as the acetate salt. researchgate.net
Table 1: Selected Chemical Reduction Methods for Chromium(II) Synthesis
| Precursor | Reducing Agent | Product | Reaction Conditions |
|---|---|---|---|
| Chromium(III) chloride (CrCl₃) | Zinc (Zn) | Chromium(II) chloride (CrCl₂) | Aqueous solution |
| Chromium(III) chloride (CrCl₃) | Lithium aluminum hydride (LiAlH₄) | Chromium(II) chloride (CrCl₂) | Laboratory scale |
| Chromium(III) chloride (CrCl₃) | Hydrogen (H₂) | Chromium(II) chloride (CrCl₂) | 500 °C |
Electrochemical methods provide a clean and controllable route for the synthesis of chromium(II) species. These techniques involve the reduction of a Cr(III) precursor at a cathode. The process allows for precise control over the reduction potential, minimizing side reactions.
An example of this technique is the electrochemical regeneration of Cr(II) for use in organic synthesis, such as the Nozaki-Hiyama-Kishi reaction. In this setup, a catalytic amount of a chromium(II) salt can be continuously regenerated from the Cr(III) species formed during the reaction. This is often carried out in an undivided electrochemical cell using a sacrificial anode, such as aluminum, and a platinum cathode. thieme-connect.com This in-situ regeneration avoids the need for stoichiometric amounts of highly reactive and air-sensitive chromium(II) reagents.
Synthesis of Specific Chromium(II) Compound Classes
The general reduction methods described above are applied to generate precursors for various classes of chromium(II) compounds.
Chromium(II) chloride (CrCl₂) is a fundamental precursor for many other chromium(II) compounds. It can be synthesized by the high-temperature reduction of chromium(III) chloride with hydrogen gas. wikipedia.org On a laboratory scale, CrCl₃ is more commonly reduced by reagents like zinc or LiAlH₄. wikipedia.org An alternative route to anhydrous CrCl₂ involves the treatment of chromium(II) acetate with hydrogen chloride gas. wikipedia.org The resulting CrCl₂ is a white solid that dissolves in water to produce a characteristic bright blue solution of the hydrated ion.
Chromium(II) carboxylates are a well-studied class of compounds, the most famous member being chromium(II) acetate hydrate, Cr₂(CH₃CO₂)₄(H₂O)₂. Its synthesis is a classic inorganic preparation that begins with the reduction of an aqueous chromium(III) salt with zinc. The resulting blue solution containing the Cr²⁺(aq) ion is then treated with a solution of sodium acetate, causing the immediate precipitation of the bright red, diamagnetic chromium(II) acetate dihydrate. wikipedia.org
This stable carboxylate complex serves as a convenient starting material for other chromium(II) compounds, including diketonates. For example, chromium(II) acetylacetonate, Cr(acac)₂, is prepared by the reaction of chromium(II) acetate with acetylacetone (B45752) (Hacac). wikipedia.orgwikipedia.orgwikiwand.com The reaction is driven by the formation of the more volatile acetic acid. Cr(acac)₂ is an air-sensitive, yellow-brown solid with a square planar geometry at the chromium center. wikipedia.org
Table 2: Synthesis of Specific Chromium(II) Compounds
| Compound Class | Example Compound | Synthetic Route | Precursor(s) |
|---|---|---|---|
| Halide | Chromium(II) chloride (CrCl₂) | Reduction of Cr(III) | CrCl₃ + Zn or H₂ |
| Carboxylate | Chromium(II) acetate (Cr₂(OAc)₄(H₂O)₂) | Reduction followed by precipitation | Cr³⁺(aq) + Zn; then NaOAc |
Alkyl and Aryl Organochromium(II) Compounds
The synthesis of alkyl and aryl organochromium(II) compounds can be broadly achieved through two principal methodologies: the reaction of chromium(II) salts with organometallic reagents or the transmetallation from other organometallic compounds to chromium(III) halides, which are subsequently reduced in situ or are reduced by the organometallic reagent itself.
A common route involves the use of chromium(II) salts, such as chromium(II) chloride (CrCl₂), which react with stoichiometric amounts of organolithium (RLi) or Grignard reagents (RMgX) to yield the corresponding dialkyl- or diarylchromium(II) species. These reactions are typically performed in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under a strictly inert atmosphere due to the extreme sensitivity of the products to air and moisture. The resulting compounds are often high-spin square-planar chromium(II) alkyls and aryls.
Another significant synthetic pathway is the reduction of organic substrates, particularly organic halides, with chromium(II) salts. This method is advantageous as it avoids the pre-formation of highly reactive organolithium or Grignard reagents. For instance, the reaction of an alkyl or aryl halide with two equivalents of a soluble chromium(II) salt in a suitable solvent can generate the organochromium species.
Transmetallation is also a viable, though less common, method due to the low solubility of chromium(III) salts in many organic solvents. In this approach, an organolithium, organomagnesium, or organozinc compound reacts with a chromium(III) halide. The reaction likely proceeds through an initial formation of a transient organochromium(III) species which then undergoes reduction to the desired chromium(II) compound.
Amido and Imido Complexes
The synthesis of chromium(II) amido complexes often serves as a gateway to higher oxidation state imido complexes, but stable Cr(II) amides are significant in their own right. A primary synthetic route involves the reaction of a chromium(II) precursor, such as a chromium(II) halide, with an alkali metal amide. For example, chromium(II) chloride can be treated with two equivalents of lithium bis(trimethylsilyl)amide, LiN(SiMe₃)₂, in THF to yield the corresponding chromium(II) bis(amide) complex.
A key precursor for many of these syntheses is Cr(N(SiMe₃)₂)₂(THF)₂. This compound can be synthesized and then used in subsequent reactions. For example, treatment of this chromium(II) amide precursor with one equivalent of a protic ligand precursor, like a bulky bis(alkoxide) pro-ligand (H₂L), in THF results in a protolytic ligand exchange to form a new Cr(II) complex, Cr(L)(THF)₂. mdpi.com
While terminal imido ligands (=NR) are rare for chromium(II) due to the electronic requirements of the M=N multiple bond, bridging imido complexes can be formed. However, the most common role for chromium(II) in this context is as a precursor for chromium(VI) bis(imido) complexes. For instance, dinuclear chromium(II) complexes can undergo facile reaction with organic azides (RN₃) to yield diamagnetic Cr(VI) bis(imido) complexes, with the concomitant release of dinitrogen. mdpi.com This oxidative addition reaction highlights the synthetic utility of Cr(II) species in accessing higher oxidation states.
Hydride and Dihydrogen Complexes
Chromium(II) hydride and dihydrogen complexes represent fundamental species in organometallic chemistry. The simplest molecular chromium(II) hydride, CrH₂, has been synthesized and identified in cryogenic matrices. nih.gov One method involves the direct reaction of laser-ablated chromium atoms with molecular hydrogen upon condensation in excess neon or argon. rsc.orgyoutube.com A dimeric form, HCr(μ-H)₂CrH, can also be produced synthetically through the hydrogenation of chromium, a process that proceeds through atomic chromium intermediates. nih.gov
More complex chromium(II) hydride species can be synthesized via several general routes applicable to transition metals:
Replacement of a halide ligand: Reaction of a chromium(II) halide complex with a hydride transfer reagent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidative addition of H₂: Although this formally leads to a Cr(IV) dihydride, the reverse reaction, reductive elimination, from a Cr(IV) species can yield a Cr(II) complex. The direct addition of H₂ to a suitable 16-electron or coordinatively unsaturated Cr(II) precursor is also a potential pathway. researchgate.net
Heterolytic cleavage of a dihydrogen complex: A coordinated H₂ molecule in a dihydrogen complex can be deprotonated by a base to yield a hydride complex. researchgate.net
Dihydrogen complexes, where the H-H bond remains intact upon coordination, are distinct from classical dihydrides. The first chromium dihydrogen complex, Cr(CO)₅(H₂), was identified at low temperatures by the photolysis of Cr(CO)₆ in the presence of H₂. researchgate.net The balance between a dihydrogen and a dihydride complex is delicate and depends on the electronic properties of the metal center and its ancillary ligands. researchgate.net
Complexes with Nitrogen-Donor Ligands (e.g., Amidinate, Ethylenediamine, Pyridylamines)
Chromium(II) forms a wide array of complexes with nitrogen-donor ligands, which stabilize the +2 oxidation state and provide diverse coordination environments.
Amidinate Ligands: Mono(amidinate) chromium(II) chloride complexes can be synthesized by treating anhydrous chromium(II) chloride with one equivalent of a sterically bulky lithiated amidinate ligand. rsc.org Dichromium(II) complexes with four bridging amidinate ligands, featuring a Cr-Cr quadruple bond, have also been prepared. uoi.gr These syntheses are typically conducted in non-coordinating solvents to prevent solvent ligation to the axial positions of the dimeric structure.
Ethylenediamine Ligands: Both bis- and tris-ethylenediamine (en) chromium(II) complexes have been synthesized. umb.edu The synthesis of the corresponding Cr(III) complex, [Cr(en)₃]Cl₃, often proceeds through a Cr(II) intermediate. In this preparation, chromium(III) chloride is reduced in situ by zinc metal in methanol, generating a catalytically active Cr(II) species which readily undergoes ligand substitution with ethylenediamine. rsc.orgresearchgate.net The isolated Cr(II) complexes, such as Cr(en)₃Cl₂·H₂O and Cr(en)₂Br₂, are high-spin and exhibit distorted octahedral geometries due to the Jahn-Teller effect of the d⁴ electronic configuration. umb.edu
Pyridylamines: Polydentate pyridylamine ligands are effective in stabilizing monomeric chromium(II) complexes. For example, the reaction of the tripodal ligand tris(2-pyridylmethyl)amine (B178826) (TPA) with anhydrous CrCl₂ in THF yields the monomeric, five-coordinate complex (TPA)CrCl₂.
Mixed-Ligand Systems and Heteroleptic Complexes
Heteroleptic chromium(II) complexes, which contain more than one type of ligand, are common and exhibit a rich structural chemistry. Their synthesis involves the careful selection of precursors and reaction conditions to control the stoichiometry and coordination geometry.
A straightforward method is the reaction of a chromium(II) precursor that already contains one type of ligand with a second, different ligand. For example, chromium(II) acetate, [Cr₂(OAc)₄], which has a paddle-wheel structure, reacts with two equivalents of an N-heterocyclic carbene (NHC) to form the heteroleptic, dinuclear complexes [Cr₂(OAc)₄(NHC)₂]. In this product, the two NHC ligands occupy the axial positions of the paddle-wheel structure.
Another strategy involves the reaction of a homoleptic precursor with a chelating ligand that only partially displaces the original ligands. For instance, a chromium(II) amide precursor can react with a chelating bis(alkoxide) pro-ligand in a coordinating solvent like THF to yield a mononuclear mixed-ligand complex, CrOO₂, where [OO] is the dianionic bis(alkoxide) ligand. mdpi.com The solvent molecules (THF) act as co-ligands, and their presence can be crucial for stabilizing the monomeric structure.
The synthesis of complexes containing both β-diketiminate and amidinate ligands has also been reported, resulting in spiro distorted square planar geometries. uoi.gr These syntheses demonstrate that careful stoichiometric control of different anionic ligands can lead to well-defined heteroleptic chromium(II) species.
Isolation and Handling Considerations for Air-Sensitive Chromium(II) Species
Chromium(II) compounds are powerful reducing agents and are consequently highly sensitive to atmospheric oxygen. The Cr(II) ion is readily oxidized to the more stable Cr(III) state, often accompanied by a distinct color change (e.g., from blue to green). youtube.com Therefore, the successful isolation and handling of these species mandate the rigorous exclusion of air and moisture.
The two primary techniques employed for manipulating air-sensitive compounds are the use of a glovebox and a Schlenk line.
Glovebox: A glovebox provides an inert atmosphere (typically nitrogen or argon) with very low levels of oxygen and water (<1 ppm). This allows for the manipulation of compounds using standard laboratory glassware and equipment, such as weighing balances and spatulas, in an open fashion within the sealed environment. This is the preferred method for long-term storage and complex manipulations of highly sensitive materials.
Schlenk Line: A Schlenk line is a dual-manifold system that provides access to both a vacuum and a supply of high-purity inert gas. Specially designed glassware, known as Schlenkware, features sidearms with stopcocks that allow the atmosphere within the vessel to be repeatedly evacuated and backfilled with inert gas (an "evacuate-refill" cycle). This technique is used for carrying out reactions, filtrations, and solvent removal under an inert atmosphere. Solvents and liquid reagents must be thoroughly dried and degassed prior to use, often via freeze-pump-thaw cycles or by sparging with an inert gas.
For isolation, common procedures like crystallization or precipitation are performed in Schlenk flasks. Filtration is carried out using a Schlenk filter, which allows the solid to be collected on a glass frit and washed with degassed solvent without exposure to air. The final product is typically dried under high vacuum to remove residual solvent. For storage, the solid compound is sealed in a glass ampoule under vacuum or an inert atmosphere.
Electronic Structure, Bonding, and Spectroscopic Elucidation of Chromium Ii Compounds
Spectroscopic Characterization Techniques for Chromium(II) Complexes
Vibrational Spectroscopy (IR, Raman) for Ligand-Metal and Metal-Metal Stretching Modes
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides critical information about the bonding within chromium(II) complexes, particularly concerning metal-ligand and metal-metal stretching vibrations. The assignment of metal-metal stretching modes in chromium compounds, especially those with multiple Cr-Cr bonds, can be complex due to the coupling of these modes with metal-ligand vibrations. For instance, in complexes like Cr₂(dmp)₄ (where dmp = 2,6-dimethoxyphenyl), the Cr-Cr stretching vibration is not a distinct, unmixed mode but rather appears as a combination of metal-metal and metal-ligand stretching motions nih.gov. The use of isotopic substitution, such as employing ⁵⁰Cr and ⁵⁴Cr, has proven invaluable in confirming the assignment of these vibrations by observing characteristic frequency shifts nih.govosti.govchemrxiv.org.
Studies employing resonance Raman (RR) spectroscopy have identified specific stretching frequencies. For example, in pentachromium complexes, the Cr-Cr symmetric stretching mode has been assigned around 280 cm⁻¹, while in heptachromium complexes, Cr-Cr stretching modes associated with quadruple bonds have been observed at approximately 554-571 cm⁻¹ acs.org. Computational studies, particularly those using CASPT2 (Complete Active Space Second-Order Perturbation Theory), have provided calculated vibrational frequencies that often agree well with experimental data, aiding in the assignment of these complex modes osti.govchemrxiv.org. For example, CASPT2 calculations for Cr₂(mhp)₄ yielded a Cr-Cr stretching mode at 282 cm⁻¹, and for Cr₂(dmp)₄ at 353 cm⁻¹ chemrxiv.org. IR spectroscopy has also been utilized to study Cr(II) complexes, such as Cr(II) saccharinate hexahydrate, where O-H and O-D stretching modes provide insights into hydrogen bonding networks influenced by the Jahn-Teller distortion of the Cr(II) ion sci-hub.se.
Table 1: Representative Vibrational Frequencies in Chromium(II) Complexes
| Compound / System | Mode Description | Frequency (cm⁻¹) | Method/Reference |
| Cr₂(dmp)₄ | Cr-Cr stretching | 345, 363, 387 | Experiment nih.gov |
| Pentachromium complex (s-form) | Cr-Cr symmetric stretch | 280 | Raman acs.org |
| Heptachromium complex (u-form) | Cr-Cr quadruple stretch | 554, 571 | Raman acs.org |
| Cr₂(mhp)₄ | Cr-Cr stretching | 282 | CASPT2 chemrxiv.org |
| Cr₂(dmp)₄ | Cr-Cr stretching | 353 | CASPT2 chemrxiv.org |
| Cr(CH₃CN)₆₂·CH₃CN | O-H stretching (HDO) | ~2590 | FTIR sci-hub.se |
X-ray Absorption Spectroscopy (XAS, XANES, EXAFS) for Local Structure and Oxidation State Analysis
X-ray Absorption Spectroscopy (XAS), encompassing X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for probing the local atomic structure, coordination environment, and oxidation state of chromium in its compounds. XANES spectra, particularly the pre-edge features, are highly sensitive to the oxidation state of the metal center. For chromium, the position of the K-edge or L-edge shifts to higher energies with increasing oxidation state, making it a reliable fingerprint rsc.orgresearchgate.netacs.org. For example, studies have used Cr K-edge XANES to confirm the +II oxidation state of chromium in various complexes by comparing their spectra to reference compounds of known oxidation states (Cr(0), Cr(III), Cr(IV)) researchgate.netacs.org. The intensity of specific transitions within the pre-edge region can also correlate with the metal-ligand bonding and local symmetry rsc.org.
EXAFS provides quantitative information about the distances to neighboring atoms, their coordination numbers, and the nature of the bonding. This is crucial for understanding the local structure around the Cr(II) center. For instance, EXAFS analysis of chromium porphyrinoid complexes has revealed that Cr-O bond lengths are longer and weaker in higher oxidation states, correlating with changes in the XANES spectra rsc.orguit.no. In chromium oxides, EXAFS has differentiated between short Cr-O distances (around 1.65 Å), attributed to higher oxidation states in tetrahedral coordination, and longer distances (around 1.91 Å) for Cr³⁺ in octahedral coordination rsc.org.
Table 2: XAS Data for Chromium Compounds
| Compound / System | Technique | Feature Analyzed | Value / Observation | Reference |
| Cr(II) references | K-edge XANES | Edge position | ~5990.9 eV (for Cr(III) reference) | rsc.orguit.no |
| Cr(IV)[TMP]O | K-edge XANES | Edge position | ~5992.0 eV | rsc.orguit.no |
| Cr(II) complexes (general) | K-edge XANES | Pre-edge transition | Fingerprint of oxidation state; shifts to higher energy with increasing oxidation state. | researchgate.netacs.org |
| Chromium oxides | EXAFS | Cr-O bond distance | ~1.65 Å (higher oxidation states, tetrahedral) vs. ~1.91 Å (Cr³⁺, octahedral) | rsc.org |
| Cr(pyrazine)₂(OSO₂CH₃)₂ | K-edge XAS | Pre-edge transition | Similar to Cr(II) reference, confirming +II oxidation state. | researchgate.net |
| Cr(II) complex (e.g., [Cr(CH₃CN)₆]²⁺) | XANES | Oxidation state proof | Confirmed as +2 by comparing with Cr(0), Cr₂O₃ (Cr(III)), CrO₂ (Cr(IV)) references. | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy of Diamagnetic Cr(II) Derivatives
The application of Nuclear Magnetic Resonance (NMR) spectroscopy to chromium(II) compounds is significantly limited by the inherent paramagnetism of the Cr(II) ion (d⁴ configuration). Paramagnetic species typically exhibit very broad NMR signals due to rapid electron spin relaxation, often rendering them undetectable by standard high-resolution NMR techniques huji.ac.il. Furthermore, Cr(II) samples are frequently contaminated with paramagnetic Cr(III), further broadening the signals huji.ac.il.
However, specific Cr(II) complexes can exist in a diamagnetic (low-spin, S=0) state under certain conditions, allowing for NMR observation. Amide-stabilized, diamagnetic chromium(II) nitrosyl complexes, such as Cr(NO)(NiPr₂)R₂, have been synthesized and studied using variable-temperature NMR spectroscopy to investigate fluxional processes acs.org. Additionally, a dimeric chromium(II) amidinate complex, [Cr(tBuNC(CH₃)NEt)₂]₂, was reported to be diamagnetic in the solid state, confirmed by magnetic susceptibility and ¹³C NMR spectroscopy. However, this complex dissociates into paramagnetic monomers in solution, leading to extremely broad ¹H NMR signals nih.gov. The observation of NMR signals for Cr(II) species is thus rare and typically requires carefully designed complexes that enforce diamagnetism and minimize paramagnetic contamination.
Mössbauer Spectroscopy for Iron-Containing Chromium(II) Systems
Mössbauer spectroscopy is a technique that probes the nuclear environment of specific isotopes, most commonly ⁵⁷Fe. When applied to systems containing both iron and chromium, it can reveal information about the electronic state of iron atoms influenced by the presence of chromium, even if chromium itself is not the Mössbauer active nucleus. Studies on Fe-Cr alloys have utilized Mössbauer spectroscopy to investigate phase transformations and hyperfine fields, showing how chromium content affects the magnetic properties of iron iaea.orgaip.org. For instance, in Fe-Cr alloys, increasing chromium content can lead to a transition from ferromagnetic to paramagnetic behavior, observable through changes in the Mössbauer spectra aip.org.
In coordination chemistry, Mössbauer spectroscopy has been employed to study spin-coupled Fe-Cr complexes. For example, binuclear complexes with Fe²⁺-μOH-Cr³⁺ or Fe³⁺-μO-Cr³⁺ bridging units have been analyzed. While these studies often involve Cr(III), they confirm antiferromagnetic spin coupling between the iron and chromium centers, which influences the hyperfine parameters (isomer shift, quadrupole splitting) of the iron nucleus acs.org. The presence of Cr(II) in proximity to iron would similarly perturb the electronic environment of the iron, making Mössbauer spectroscopy a valuable tool for characterizing such mixed-metal systems.
Table 3: Mössbauer Parameters in Iron-Chromium Systems
| System | Iron Oxidation State | Chromium Oxidation State | Mössbauer Parameter (e.g., Isomer Shift, δ) | Observation / Interpretation | Reference |
| Fe-Cr alloys (e.g., Fe-60% Cr) | Varies | Varies | Hyperfine fields change with Cr content | Broadening of sextet lines, transition from ferromagnetic to paramagnetic behavior observed with increasing Cr content. | aip.org |
| CuCr₁₋ₓFeₓS₂ | +3 (in some phases) | +2 (implied in some phases) | Not specified for Cr(II) systems | Iron atoms replace chromium; observed spectra suggest solid solutions and formation of a second phase (chalcopyrite CuFeS₂). | researchgate.net |
| [Fe²⁺(S=2)−μOH−Cr³⁺(S=3/2)] complex | +2 | +3 | δ = 1.21 mm/s; ΔE<0xE1><0xB5><0xA2> = +2.87 mm/s; η = 0.93 | Confirms antiferromagnetic spin coupling, resulting in an S<0xE2><0x82><0x91><0xE2><0x82><0x9F><0xE2><0x82><0x9F> = 1/2 ground state. | acs.org |
Computational Chemistry Approaches to Chromium(II) Electronic Structure
Computational chemistry plays an indispensable role in understanding the intricate electronic structure, bonding, and spectroscopic properties of chromium(II) compounds. Methods such as Density Functional Theory (DFT) and higher-level ab initio techniques like Complete Active Space Self-Consistent Field (CASSCF) and CASPT2 are crucial for interpreting experimental data and predicting molecular behavior.
Density Functional Theory (DFT) Calculations on Cr(II) Complexes
DFT has become a workhorse in computational inorganic chemistry, providing a balance between accuracy and computational cost for studying Cr(II) complexes. DFT calculations are widely used for geometry optimization, predicting molecular structures, and analyzing bonding interactions, including the nature of metal-metal bonds researchgate.netunige.ch. They are also instrumental in calculating vibrational frequencies, aiding in the assignment of IR and Raman spectra osti.govbohrium.comarabjchem.org. Furthermore, DFT methods, particularly those incorporating spin-orbit coupling or broken-symmetry approaches, are employed to investigate magnetic properties and electronic structures, such as the description of Cr(II) complexes with ligand radicals rsc.orgresearchgate.netacs.org.
However, DFT can sometimes struggle with accurately describing the strong electron correlation and multiple bonding present in chromium systems, leading to discrepancies in calculated Cr-Cr bond distances compared to experimental values or higher-level theories osti.govchemrxiv.orgaip.org. Despite these limitations, DFT remains a valuable tool for initial structural predictions, electronic structure analysis, and simulating spectroscopic properties like NMR chemical shifts, especially when parameterized appropriately or used in conjunction with other methods rsc.orgresearchgate.net.
Table 4: DFT Calculated Properties for Chromium(II) Systems
| Compound / System | Property Calculated | Value | Method / Basis Set (if specified) | Reference |
| Cr₂(O₂CCH₃)₄(H₂O)₂ | Cr-Cr bond distance | ~2.47 Å | DFT (M06) | osti.gov |
| Cr₂(mhp)₄ | Cr-Cr bond distance | ~2.45 Å | DFT (M06) | osti.gov |
| Cr₂(dmp)₄ | Cr-Cr bond distance | ~2.43 Å | DFT (M06) | osti.gov |
| Cr₂(diazadiene)₂ | Cr-Cr bond length | 1.80 Å | DFT | researchgate.netunige.ch |
| [Cr(CH₃CN)₆]²⁺ cation | Electron density | Valence charge concentrations along axial Cr-N axes | DFT (wavefunction calculations) | nih.gov |
Ab Initio Methods (e.g., CASSCF, CASPT2) for Electronic Structure and Magnetic Properties
Ab initio methods, particularly CASSCF and CASPT2, are essential for accurately describing the electronic structure of chromium(II) complexes, especially those with significant multiconfigurational character and metal-metal multiple bonding unige.chscispace.comresearchgate.net. These methods explicitly account for electron correlation, which is crucial for understanding the complex bonding scenarios in Cr-Cr systems, where simple single-determinant approximations (like those often used in basic DFT) can fail osti.govaip.org.
CASPT2 calculations have shown superior performance in predicting Cr-Cr bond distances and vibrational frequencies compared to DFT for various dichromium complexes, aligning better with experimental observations osti.govchemrxiv.orgresearchgate.net. For instance, CASPT2 calculations for Cr₂(mhp)₄ yielded a Cr-Cr stretching frequency of 282 cm⁻¹, and for Cr₂(dmp)₄, 353 cm⁻¹, which are in good agreement with experimental assignments chemrxiv.org. These methods are also vital for calculating magnetic properties, such as zero-field splitting (ZFS) parameters, which are critical for understanding the magnetic behavior of Cr(II) complexes chemrxiv.org. The ability of CASSCF/CASPT2 to handle static correlation makes them particularly powerful for systems with strong electron-electron interactions, common in transition metal chemistry aip.orguba.ar.
Theoretical Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, Isotope Shifts)
Theoretical computational methods play a crucial role in understanding and predicting the spectroscopic signatures of Chromium(II) compounds, particularly in elucidating the nature of metal-metal bonding and isotopic variations. These predictions are essential for interpreting experimental data and gaining deeper insights into the electronic and structural properties of Cr(II) species. The complex electronic structure of many Chromium(II) compounds, especially those featuring metal-metal bonds, presents significant challenges that necessitate advanced quantum chemical approaches.
Prediction of Vibrational Frequencies
The prediction of vibrational frequencies for Chromium(II) species, particularly the Cr-Cr stretching modes in dichromium complexes, has been a significant area of computational investigation. Due to the multiconfigurational nature of the electronic states involved, methods beyond standard Density Functional Theory (DFT) are often required for accurate predictions. Second-order multireference complete active space perturbation theory (CASPT2) has emerged as a powerful tool for these systems, allowing for direct comparison with experimental spectroscopic data and providing insights into the bonding characteristics osti.govosti.govresearchgate.netacs.org.
These computational studies typically involve optimizing the molecular geometry and then computing vibrational frequencies and normal modes from the second derivatives of the energy. The anharmonicity of the potential energy surface, particularly for the Cr-Cr stretching mode, is also an important factor that can influence the accuracy of the predicted frequencies osti.govosti.govresearchgate.netacs.org. While DFT can provide initial estimates, it may sometimes differ significantly from experimental observations for these complex Cr-Cr bonds, highlighting the importance of more sophisticated methods nih.gov.
Data Table 1: Predicted Vibrational Frequencies for Dichromium Complexes
| Complex | Method | Harmonic ν(Cr-Cr) (cm⁻¹) | Anharmonic ν(Cr-Cr) (cm⁻¹) | Reference(s) |
| Cr₂(O₂CCH₃)₄₂ | CASPT2 | 196/266 (PHVA) | N/A | osti.gov |
| Cr₂(mhp)₄ | CASPT2 | 282 | 272 | osti.govresearchgate.netacs.org |
| Cr₂(dmp)₄ | CASPT2 | 353 | 333 | osti.govresearchgate.netacs.org |
Note: PHVA refers to Partial Hessian Vibrational Analysis.
Prediction of Isotope Shifts
Isotope shifts refer to the changes in spectral frequencies that occur when the mass of an atom within a molecule is altered, such as by substituting one isotope for another. For chromium, common isotopes studied in this context include ⁵⁰Cr and ⁵⁴Cr. Theoretical calculations have been employed to predict these isotope shifts, providing valuable data for experimental interpretation and for refining structural parameters.
Studies on dichromium complexes have computationally predicted ⁵⁰Cr and ⁵⁴Cr isotope shifts osti.govacs.org. These predictions are integral to understanding the vibrational dynamics and bonding within these species. For instance, the computed isotope shifts have been utilized to improve the accuracy of calculated Cr-Cr bond distances osti.govacs.org. Furthermore, experimental and theoretical investigations, including the analysis of isotope shifts, have indicated that the potential energy associated with the Cr-Cr stretching coordinate in some complexes is distributed across multiple normal modes that involve both Cr-Cr and Cr-ligand interactions nih.gov.
Data Table 2: Computational Prediction of Isotope Shifts for Chromium(II) Species
| Species/Complex | Isotopes Studied | Computational Approach | Key Findings/Significance | Reference(s) |
| Dichromium complexes (e.g., Cr₂(mhp)₄, Cr₂(dmp)₄) | ⁵⁰Cr, ⁵⁴Cr | CASPT2 | Predicted isotope shifts were computed and used to refine calculated Cr-Cr bond distances. | osti.govacs.org |
| Cr₂(dmp)₄ | ⁵⁰Cr, ⁵⁴Cr | DFT | Experimental and theoretical results, particularly Cr isotope shifts, demonstrate that the potential energy of the Cr-Cr stretching coordinate is distributed among several normal modes with both Cr-Cr and Cr-ligand character. | nih.gov |
Mentioned Compounds:
Chromium(II)
Cr₂(O₂CCH₃)₄₂
Cr₂(mhp)₄
Cr₂(dmp)₄
Reactivity and Reaction Mechanisms of Chromium Ii Compounds
Ligand Exchange and Substitution Reactions of Chromium(II) Complexes
Factors Influencing Ligand Substitution Rates and Stereoselectivity
Ligand substitution reactions in coordination complexes involve the replacement of one or more ligands bound to a metal center by others. For chromium(II) complexes, several factors dictate the rate and stereochemical outcome of these processes.
Chromium(II) ions, with their d⁴ electron configuration, typically form labile complexes libretexts.org. Lability refers to the rapid exchange of ligands, contrasting with inert complexes where ligand exchange is slow. This lability in Cr(II) is attributed to the presence of electrons in the antibonding e<0xE1><0xB5><0xA2> orbitals, which lowers the activation energy for ligand substitution libretexts.org. This characteristic means that Cr(II) complexes readily undergo ligand exchange under relatively mild conditions.
The mechanisms for ligand substitution can broadly be categorized as dissociative (SN1-like) or associative (SN2-like) fiveable.meslideshare.net. In a dissociative mechanism, a ligand departs first, creating a transient lower-coordinate intermediate, followed by the association of a new ligand. This pathway is favored by metal centers with high electron density and good leaving groups fiveable.me. Conversely, an associative mechanism involves the incoming ligand binding to the metal center before the leaving ligand departs, forming a higher-coordinate intermediate. This mechanism is favored by metal centers with low electron density and poor leaving groups fiveable.me. While specific detailed studies on the precise mechanism for many Cr(II) substitutions are complex, the inherent lability of Cr(II) suggests pathways that facilitate facile bond breaking and formation.
Key factors influencing these rates include:
Metal Center Properties: The d⁴ configuration of Cr(II) contributes to its lability libretexts.org.
Ligand Properties:
Entering Ligand: The nature and concentration of the incoming ligand play a role, particularly in associative pathways fiveable.meu-tokyo.ac.jp.
Leaving Ligand: The ability of a ligand to leave affects the rate; good leaving groups (weak bases, poorly donating ligands) accelerate dissociative processes fiveable.me.
Steric Effects: Bulky ligands can sterically hinder the formation of intermediates, potentially favoring dissociative pathways fiveable.meslideshare.net.
Electronic Effects: Strongly donating ligands can increase electron density on the metal, influencing the preference for dissociative mechanisms fiveable.me.
Solvent: The polarity and coordinating ability of the solvent can also impact the reaction rate and mechanism u-tokyo.ac.jp.
Stereoselectivity in ligand substitution is often governed by the trans and cis effects, which describe how the presence of one ligand influences the reactivity of ligands in adjacent or opposite positions. While these effects are well-studied in other transition metal complexes, their specific manifestation in controlling stereochemistry for Cr(II) systems requires detailed mechanistic investigation.
Oxidative Addition and Reductive Elimination with Chromium(II) Centers
Oxidative addition and reductive elimination are fundamental reaction types in organometallic chemistry, often occurring in tandem within catalytic cycles. These processes involve changes in the metal's oxidation state and coordination number.
Oxidative Addition Reactions to Cr(II)
Oxidative addition is a process where a substrate adds across a metal center, increasing both the metal's formal oxidation state and its coordination number. For a Cr(II) (d⁴) center, this typically involves oxidation to Cr(IV), Cr(V), or Cr(VI) libretexts.orgresearchgate.netnih.govwikipedia.orgijpcbs.com. Common substrates for oxidative addition include H₂, H-X, and C-X bonds libretexts.orgwikipedia.org.
Mechanistically, oxidative additions can proceed through several pathways:
Concerted Pathway: This is common for nonpolar substrates like H₂, involving the formation of a three-centered σ complex followed by bond cleavage libretexts.orgwikipedia.org.
SN2-type Pathway: The metal nucleophilically attacks the electrophilic atom of the substrate, followed by ligand rearrangement libretexts.org.
Radical Pathway: This involves single-electron transfer from the metal to the substrate, generating radicals that subsequently react libretexts.org.
Specific examples involving chromium include the activation of molecular oxygen (O₂). Direct four-electron oxidative addition of O₂ to a single Cr atom can be spin-forbidden, often leading to reactions proceeding via binuclear intermediates or alternative pathways researchgate.netnih.gov. For instance, a Cr(I) complex reacting with O₂ can yield a Cr(V) dioxo species, possibly through an unsymmetric binuclear chromium bis(μ-oxo) complex researchgate.net. Chromium(II) precursors have also been implicated in the formation of Cr(VI)(O)₂ species via O₂ activation researchgate.net. The oxidation of Cr(II) to Cr(III) in acidic media has also been studied, suggesting initial intermediate formation followed by decomposition ijpcbs.com. Generally, more electron-rich metal centers and less electron-poor substrates favor oxidative addition libretexts.org.
Reductive Elimination from Chromium(II) Intermediates
Reductive elimination is the reverse of oxidative addition, wherein two ligands bound to a metal center couple and depart, decreasing the metal's oxidation state and coordination number. In the context of chromium, this implies a higher-valent chromium species (e.g., Cr(IV) or Cr(VI)) undergoing elimination to form a Cr(II) species or product.
While Cr(II) itself is often the product or an intermediate in reductive elimination reactions, rather than the species undergoing elimination, examples illustrate its role:
Vic-dihalide Elimination: Studies on the mechanism of vic-dihalide reductive elimination by chromium(II) suggest that Cr(II) acts as the reducing agent, facilitating the elimination from a higher valent intermediate acs.org.
Ethylene (B1197577) Oligomerization: In catalytic cycles for ethylene oligomerization, reductive elimination of an alkenyl hydride from a chromium intermediate can occur after β-hydrogen elimination rsc.org.
Organometallic Decomposition: Certain chromium complexes, such as Cr(III) tris(aryl) compounds, can undergo aryl-aryl reductive elimination to form biphenyl, implying a reduction in the chromium oxidation state nih.gov.
Reductive elimination is a critical step in many catalytic cycles, often following an oxidative addition event, to regenerate the active catalyst wikipedia.org.
Carbon-Hydrogen (C-H) Activation and Functionalization Mediated by Chromium(II)
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis due to its atom and step economy u-tokyo.ac.jprsc.orgmdpi.com. Chromium, being an abundant and relatively inexpensive transition metal, is an attractive candidate for catalyzing these reactions u-tokyo.ac.jpbeilstein-journals.org.
Chromium(II) plays a significant role in various C-H activation and functionalization strategies:
Radical Interception: In photocatalytic systems combined with chromium catalysis, Cr(II) species can efficiently intercept carbon radicals generated from C-H bond cleavage. These radicals, often formed via hydrogen atom transfer or oxidation, are then converted into nucleophilic organochromium(III) species acs.org. For example, Cr(II) rapidly traps alkyl radicals, leading to the formation of stable alkyl-Cr(III) intermediates acs.org.
Catalytic Activity: Cr(II) salts and complexes can act as catalysts or precatalysts. For instance, CrCl₃, often used in conjunction with co-reagents or activated in situ, has been employed in dual catalytic systems for the allylation of aldehydes beilstein-journals.org. Furthermore, Cr(II)-catalyzed reactions involving the cleavage of C-O and C-F bonds have been reported rsc.org.
Activation of Strong Alkyl C-H Bonds: Combined catalytic systems, such as those involving copper and chromium, have been developed to activate robust alkyl C-H bonds. In these systems, chromium facilitates the transformation of carbon radicals into nucleophilic organochromium(III) species, enabling their addition to carbonyl compounds acs.org.
Directed C-H Functionalization: Chromium-catalyzed directed C-H functionalization reactions have been achieved, often requiring the presence of organometallic reagents like organoaluminum compounds to generate the active chromium species u-tokyo.ac.jp.
A notable example is the defluorinative reductive cross-coupling of acetals with α-trifluoromethyl alkenes, catalyzed by Cr(II). This process involves the initial cleavage of the C-O bond in acetals to generate α-alkoxyalkyl radicals, which subsequently add to α-trifluoromethyl alkenes, leading to the formation of gem-difluoroalkenes rsc.org.
Small Molecule Activation (e.g., N2, CO2, O2, H2) by Chromium(II) Centers
Small molecule activation—the process of making stable molecules like O₂, N₂, CO₂, and H₂ more reactive through catalysis—is fundamental to many chemical processes, including energy conversion and synthesis catalysis.blog. Chromium complexes, including those featuring Cr(II) centers, are actively investigated for their ability to activate these molecules parisdescartes.frudel.edu.
CO₂ and H₂: Computational studies and experimental investigations have shown that chromium complexes can coordinate to and activate carbon dioxide (CO₂) researchgate.net. Chromium's ability to interact with CO₂ is a key aspect of its potential in CO₂ hydrogenation reactions, such as the conversion of CO₂ to formic acid researchgate.net. Chromium complexes are also studied for their role in activating hydrogen (H₂) parisdescartes.fr.
O₂: The activation of molecular oxygen (O₂) by chromium complexes is highly dependent on the nature of the co-ligands. Electron-rich ligands facilitate the complete cleavage of the O=O bond, whereas less donating ligands may lead to the formation of partially reduced chromium-superoxide or -peroxide complexes researchgate.net. Chromium(II) precursors can be involved in the formation of Cr(VI)(O)₂ species through O₂ activation researchgate.net. Furthermore, chromium-based metal-organic polyhedra (MOPs) have demonstrated selective adsorption of O₂ over N₂, indicating their potential in small molecule separation and activation nist.gov.
N₂: While dinitrogen (N₂) is notoriously stable, chromium complexes, including Cr(I) dinitrogen complexes, are studied for their potential in N₂ activation rsc.orgparisdescartes.fr.
Data Tables
Table 1: Gas Adsorption in Chromium-Based MOFs
| Gas | Adsorbed Amount (wt %) at 1 bar, 298 K | Adsorbed Amount (mmol/g) at 1 bar, 298 K |
| O₂ | 5.3 | 1.76 |
| N₂ | 0.4 | 0.15 |
Data adapted from nist.gov. The table illustrates the selective adsorption of O₂ over N₂ in a chromium-based metal-organic framework at ambient conditions, highlighting the material's potential for gas separation and small molecule interaction.
Compound List
Chromium(II) (Cr(II))
Chromium(III) (Cr(III))
Chromium(VI) (Cr(VI))
Chromium(I) (Cr(I))
Chromium(V) (Cr(V))
Organochromium species
Chromium complexes
Chromium(II) salts
Chromium(III) salts
Cr(VI)(O)₂ species
Chromium-superoxide complexes
Chromium-peroxide complexes
[(i-Pr₂Ph)₂nacnacCr]₂(μ–η²:η²-N₂) (Chromium(I) dinitrogen complex)
[(i-Pr₂Ph)₂nacnacCr]₂(μ–η²:η²-C₂H₄) (Chromium(I) ethylene complex)
(i-Pr₂Ph)₂nacnacCr(η²-C₂(SiMe₃)₂) (Chromium(I) alkyne complex)
(i-Pr₂Ph)₂nacnacCr(O)₂ (Chromium(V) dioxo species)
Binuclear chromium bis(μ-oxo) complex
Cr-based MOFs (Metal-Organic Frameworks)
Cr-based MOPs (Metal-Organic Polyhedra)
Carbon dioxide (CO₂)
Hydrogen (H₂)
Oxygen (O₂)
Nitrogen (N₂)
Hydrogen chloride (HCl)
Alkyl halides
Aryl halides
Alkenes
Aldehydes
Grignard reagents
Organoaluminum reagents
Alkanes
Vic-dihalides
Formic acid (HCOOH)
Biphenyl
Methane
N-chelation directing groups
α-trifluoromethyl alkenes
Acetals
α-alkoxyalkyl radicals
Coordination Chemistry of Chromium Ii
Common Coordination Geometries in Chromium(II) Complexes
Chromium(II) complexes adopt a variety of coordination geometries, with octahedral, square pyramidal, and square planar being common. researchgate.net The specific geometry is dictated by the electronic and steric properties of the ligands surrounding the metal center.
For a high-spin d⁴ ion like Cr²⁺ in an octahedral field, the eg orbitals (d_z² and d_x²-y²) are degenerate and contain a single electron. This degeneracy leads to a Jahn-Teller distortion, which is most often observed as an elongation of the two axial bonds, although compression can also occur. libretexts.orgcsbsju.edu This tetragonal distortion removes the degeneracy of the eg orbitals, lowering the energy of the complex. iitk.ac.in A well-documented example of a Jahn-Teller distorted octahedral Cr(II) complex is [Cr(H₂O)₆]²⁺. researchgate.net The crystal structure of hexakis(acetonitrile-κN)chromium(II) bis(tetraphenylborate) acetonitrile (B52724) disolvate also shows a strong static Jahn-Teller distortion from an idealized octahedral symmetry. nih.gov
The extent and nature of the distortion can be influenced by factors such as the identity of the ligands and crystal packing forces. fiveable.me This distortion has a significant impact on the electronic spectrum and reactivity of the complex. csbsju.edu
Four-coordinate Chromium(II) complexes can adopt either square planar or tetrahedral geometries. Square planar complexes are relatively common for Cr(II). researchgate.net An example is the compound Cr[N(SiMe₃)₂]₂(THF)₂, which has a trans-square planar configuration. hw.ac.ukrsc.org The adoption of a square planar geometry can be favored by certain ligands and can lead to unique magnetic properties, including single-molecule-magnet behavior. rsc.org A number of square planar Cr(II) complexes have been structurally characterized, often with specific ligands that favor this geometry. stackexchange.com
Tetrahedral coordination is less common for Chromium(II) but has been observed. For instance, the complex Cr(NO)[N(SiMe₃)₂]₃ exhibits a pseudo-tetrahedral structure. hw.ac.ukrsc.org The choice between square planar and tetrahedral geometry is influenced by a delicate balance of ligand field stabilization energy and steric factors.
Five-coordinate Chromium(II) complexes frequently exhibit a square pyramidal geometry. researchgate.net In this arrangement, the chromium ion is coordinated to four ligands in a square plane and one ligand at the apex. An example of a square pyramidal Cr(II) complex is (η¹-C₄H₄N)₂Cr(py)₃. acs.org The complex anion in [(CH₃)₂NH₂][Cr(C₆H₁₀NO₄)₂Cl]·H₂O features a chromium(II) ion in a quasi-ideal square-pyramidal geometry. researchgate.net The ternary sulfido chromate(II), K₂[Cr₃S₄], contains chromium ions in both square planar and square pyramidal coordination environments. fu-berlin.de
Beyond the more common geometries, Chromium(II) can also be found in unusual, low-coordinate environments, although these are comparatively rare. researchgate.net Two-coordinate and three-coordinate Cr(II) complexes have been synthesized and characterized, typically involving very bulky ligands that prevent the metal center from achieving a higher coordination number. acs.orgnih.gov For example, the use of bulky terphenyl primary amido ligands has allowed for the isolation of stable, linear two-coordinate Cr(II) amides. acs.orgnih.gov A distorted T-shaped three-coordinate complex has also been reported with a less crowded version of this ligand. acs.orgnih.gov These low-coordinate complexes often exhibit unique magnetic and reactive properties. acs.org
Ligand Design and Influence on Chromium(II) Reactivity and Stability
Chelating ligands, which are polydentate ligands that bind to the metal center through two or more donor atoms, are particularly effective in stabilizing Chromium(II) complexes. libretexts.org The chelate effect, which is the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands, is a significant factor. libretexts.org
The use of chelating ligands can enforce specific coordination geometries. For example, a chelating bis(alkoxide) ligand, [1,1′:4′,1′′-terphenyl]-2,2′′-diylbis(diphenylmethanol) (H₂[OO]ᴾʰ), has been used to synthesize both mononuclear and dinuclear Cr(II) complexes depending on the crystallization solvent. mdpi.comnih.gov The mononuclear complex, Cr[OO]ᴾʰ(THF)₂, exhibits a structure where the chromium center has a bonding interaction with the central phenyl ring of the ligand. mdpi.comnih.gov
Pincer ligands, which are a class of chelating ligands that bind to a metal center via three donor atoms in a meridional fashion, have also been employed to create stable Cr(II) complexes. For instance, a square-planar Cr(II) PCP pincer complex, [Cr(POCOP-tBu)Br], has been synthesized. chemrxiv.org Similarly, NCN pincer ligands have been used to prepare various Cr(II) complexes, with the ligand capable of binding in either a κ³ or κ² fashion, leading to different coordination geometries. nih.gov
The electronic properties of the chelating ligand also have a profound impact on the electronic structure of the Cr(II) center. Strong field ligands, such as 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe), can lead to the formation of rare low-spin (S=1) octahedral Cr(II) complexes like trans-[CrCl₂(dmpe)₂]. acs.org This is in contrast to the more common high-spin (S=2) state for octahedral Cr(II). The electronic environment provided by the chelating ligand directly influences the d-orbital splitting, which in turn determines the spin state and magnetic properties of the complex. alfa-chemistry.com
The reactivity of Cr(II) complexes is also heavily influenced by the chelating ligand. For instance, the reactivity of Cr(II) complexes with a chelating bis(alkoxide) ligand towards organoazides depends on the steric bulk of the azide. mdpi.comnih.gov This demonstrates how the ligand framework can modulate the accessibility of the metal center and direct the outcome of chemical reactions.
Table of Geometries and Example Complexes
| Coordination Geometry | Example Complex |
|---|---|
| Distorted Octahedral | [Cr(H₂O)₆]²⁺ |
| Square Planar | Cr[N(SiMe₃)₂]₂(THF)₂ |
| Tetrahedral | Cr(NO)[N(SiMe₃)₂]₃ |
| Square Pyramidal | (η¹-C₄H₄N)₂Cr(py)₃ |
| Linear (Two-Coordinate) | Cr[N(H)Arᴾʳⁱ⁶]₂ (Arᴾʳⁱ⁶ = terphenyl) |
Steric and Electronic Effects of Ancillary Ligands
The coordination chemistry of chromium(II) is significantly influenced by the steric and electronic properties of the ancillary ligands surrounding the metal center. These ligands play a crucial role in determining the geometry, stability, and reactivity of the resulting complexes. The d4 electron configuration of Cr(II) often leads to Jahn-Teller distortions in octahedral complexes, and the nature of the ligands can dictate the extent of this distortion. rsc.org
Electronic Effects: The electronic properties of ligands, such as their ability to donate or withdraw electron density, directly impact the crystal field splitting of the chromium d-orbitals. alfa-chemistry.com Strong-field ligands, which are good σ-donors and π-acceptors, cause a larger energy separation between the t2g and eg orbitals. This can lead to the formation of low-spin complexes. For instance, the complex trans-[CrCl2(dmpe)2] (dmpe = 1,2-bis(dimethylphosphino)ethane) is a rare example of a low-spin Cr(II) complex with an S=1 ground state, a direct consequence of the strong field provided by the phosphine (B1218219) ligands. semanticscholar.org Conversely, weak-field ligands, such as water or halide ions, result in a smaller crystal field splitting, favoring high-spin complexes with an S=2 ground state. rsc.orgalfa-chemistry.com The Lewis basicity of axial ligands in dinuclear chromium(II) complexes has been shown to directly influence the length of the Cr-Cr quadruple bond; stronger bases lead to a longer bond. nih.gove-asct.org
Steric Effects: The steric bulk of ancillary ligands is a key factor in controlling the coordination number and geometry of chromium(II) complexes. Large, bulky ligands can prevent the formation of higher-coordinate species, stabilizing lower coordination numbers such as four- or five-coordinate geometries. For example, the use of sterically demanding alkoxide or amide ligands can lead to the formation of mononuclear or dinuclear chromium(II) complexes, preventing polymerization. nih.gov The steric hindrance between ligands can also influence the lability of the complex, with bulkier ligands potentially slowing down ligand exchange rates. chemrxiv.org
The interplay of both steric and electronic effects is critical in the design of chromium(II) complexes with specific properties. For instance, in the synthesis of chromium(II) alkyl complexes, the choice of supporting ligands is crucial for stabilizing the Cr-C bond and preventing decomposition pathways. rsc.org
Bridging Ligands and Multinuclear Chromium(II) Clusters
Bridging ligands are fundamental to the formation of multinuclear chromium(II) clusters, connecting two or more metal centers. wikipedia.org These ligands can range from simple monoatomic anions like halides and oxides to polyatomic organic molecules. The nature of the bridging ligand dictates the distance and electronic communication between the chromium centers, influencing the magnetic and electronic properties of the resulting cluster.
Common bridging ligands in chromium(II) chemistry include carboxylates, which are famously present in the paddlewheel structure of chromium(II) acetate (B1210297). wikipedia.org In this structure, four acetate ligands bridge the two chromium atoms. Other examples of bridging ligands include alkoxides, amides, and phosphides. nih.govwikipedia.org The geometry of the bridge, such as in edge-sharing or face-sharing bioctahedral structures, plays a significant role in determining the extent of metal-metal interaction. hhu.de
Metal-Metal Bonding in Dinuclear Chromium(II) Systems (e.g., Quadruple Bonds)
One of the most remarkable features of chromium(II) chemistry is the formation of quadruple bonds in dinuclear complexes. The quintessential example is chromium(II) acetate monohydrate, [Cr2(O2CCH3)4(H2O)2], which exhibits a very short Cr-Cr distance of approximately 2.36 Å. wikipedia.org This short distance, along with the diamagnetic nature of the compound, is strong evidence for a quadruple bond. wikipedia.org
The quadruple bond arises from the overlap of the d-orbitals of the two Cr(II) centers (d4 configuration). This interaction consists of one sigma (σ) bond (from dz2-dz2 overlap), two pi (π) bonds (from dxz-dxz and dyz-dyz overlap), and one delta (δ) bond (from dxy-dxy overlap). wikipedia.org The δ bond, resulting from the face-to-face overlap of dxy orbitals, is particularly sensitive to the geometry of the complex and the nature of the ligands. e-asct.org
The strength and length of the Cr-Cr quadruple bond can be modulated by the axial ligands. nih.gove-asct.org Stronger Lewis bases in the axial positions donate more electron density to the metal centers, which can lengthen the Cr-Cr bond. nih.gov This tunability allows for the fine-tuning of the electronic properties of these dinuclear systems.
| Compound | Cr-Cr Bond Length (Å) | Axial Ligand |
| [Cr2(O2CCH3)4] | 2.288 | None (weak interaction with acetate from adjacent molecule) |
| [Cr2(O2CCH3)4(MeOH)2] | 2.329 | Methanol |
| [Cr2(O2CCH3)4(H2O)2] | 2.362 | Water |
| [Cr2(O2CCH3)4(py)2] | 2.369 | Pyridine |
This table is interactive. Click on the headers to sort the data.
Extended Metal Atom Chains (EMACs)
Extended Metal Atom Chains (EMACs) are molecular wires composed of a linear arrangement of directly bonded metal atoms, supported by helical organic ligands. wikipedia.org Chromium(II) has been a key element in the development of EMACs, with examples ranging from three to five or more chromium atoms in a chain. rsc.orgnih.gov These structures are of interest for their potential applications in nanoelectronics and as molecular magnets. wikipedia.orgnih.gov
The ligands in chromium(II) EMACs are typically polydentate, such as oligo-α-pyridylamines, which wrap around the metal chain, enforcing a linear geometry and facilitating metal-metal interactions. nih.gov The end of the chain is usually capped by a simple anion like a halide. wikipedia.org
In some pentachromium EMACs, such as Cr5(tpda)4(NCS)2, the structure consists of alternating short and long Cr-Cr distances. rsc.orgresearchgate.net This can be described as being composed of two quadruply bonded Cr24+ units and an isolated high-spin Cr(II) center. rsc.orgresearchgate.net The electronic structure and magnetic properties of these chains are highly dependent on the number of chromium atoms and the nature of the supporting ligands.
Polymeric and Supramolecular Frameworks Involving Chromium(II)
In recent years, there has been growing interest in the incorporation of chromium(II) centers into extended polymeric and supramolecular frameworks, such as Metal-Organic Frameworks (MOFs) and Metal-Organic Polyhedra (MOPs). researchgate.netacs.orgnih.govacs.org These materials are valued for their porosity and potential applications in gas storage and separation. researchgate.netnist.gov
Chromium(II)-based MOFs and MOPs often utilize the robust dichromium paddlewheel unit, [Cr2(O2CR)4], as a secondary building unit. acs.org These paddlewheel units are then linked by organic dicarboxylate ligands to form extended one-, two-, or three-dimensional structures. acs.orgnih.gov The resulting frameworks can exhibit high surface areas and tunable pore sizes. acs.orgnist.gov For example, a 2D-layered Cr(II)-based MOF, [Cr(m-bdc)]·H2O, has been synthesized using isophthalate (B1238265) linkers. acs.org
| Framework Type | Linker Example | Key Structural Feature | Potential Application |
| 2D MOF | Isophthalate (m-bdc) | Layered grid-type assemblies of chromium paddlewheel units | Gas adsorption and separation |
| MOP | Dicarboxylates | Discrete molecular cages | Gas storage |
| Coordination Polymer | 4,4'-Bipyridine and Pyrazine | Molecular squares and porous polymers | Magnetic materials |
This table is interactive. Click on the headers to sort the data.
Chirality and Stereochemistry in Chromium(II) Coordination Compounds
Chirality in coordination chemistry arises when a complex is non-superimposable on its mirror image. uci.edu While less common than for some other transition metals, chiral chromium(II) complexes can be prepared, and their stereochemistry is an important aspect of their chemistry. Chirality can be introduced into a chromium(II) complex in several ways, including the use of chiral ligands or the specific geometric arrangement of achiral ligands around the metal center. researchgate.netyoutube.com
For octahedral complexes, which are common for chromium(II), the arrangement of bidentate or polydentate ligands can create a chiral "propeller" structure. For example, a complex with three bidentate ligands, such as [Cr(en)3]2+ (where en is ethylenediamine), can exist as two non-superimposable mirror images (enantiomers). rsc.org Similarly, cis-[CrCl2(ox)2]3- (where ox is oxalate) is chiral due to the arrangement of the chloride and oxalate (B1200264) ligands. youtube.com In contrast, the trans isomer of this complex is achiral because it possesses a plane of symmetry. youtube.com
The stereochemistry of reactions involving chromium(II) complexes is also of significant interest. For instance, the reductive elimination of organic halides by Cr(II) can proceed with a high degree of stereospecificity, depending on the substrate and reaction conditions. acs.org This stereochemical control is important in the application of chromium(II) reagents in organic synthesis. The study of chiral chromium(II) complexes is relevant to areas such as asymmetric catalysis and materials with chiroptical properties.
Catalysis and Organic Synthesis Applications of Chromium Ii
Polymerization Catalysis Initiated by Chromium(II) Species
Chromium(II) species are pivotal in specific polymerization processes, most notably in the production of high-density polyethylene (B3416737) (HDPE). The primary industrial example is the Phillips catalyst, which accounts for a significant portion of global HDPE production. mdpi.comwikipedia.orgillinois.edu
The nature of the support material and the activation conditions significantly influence the properties of the resulting polyethylene. acs.orguu.nl For instance, the pore size and volume of the silica (B1680970) support can affect the molecular weight and molecular weight distribution of the polymer. uu.nl
It is important to note that not all chromium-based catalysts are primarily Cr(II) initiated. Ziegler-Natta catalysts, for example, are a broad class of catalysts used for olefin polymerization, and while some may contain chromium, they are more commonly based on titanium compounds. wikipedia.orgbritannica.com
In contrast to its role in ethylene (B1197577) polymerization, chromium(II) acetate (B1210297) has been shown to act as a retarder in the radical polymerization of styrene. It reacts with the growing polystyryl radicals, terminating the polymer chain. rsc.org Furthermore, Cr(II) has been observed to inhibit the polymerization of polar monomers such as acrylonitrile (B1666552) and methyl methacrylate (B99206) when initiated by azobisisobutyronitrile (AIBN). rsc.org
Table 1: Examples of Chromium(II)-Initiated Polymerization Systems
| Catalyst System | Monomer | Key Features | Resulting Polymer |
| Phillips Catalyst (CrO₃/SiO₂) | Ethylene | Activated by reduction of Cr(VI) to Cr(II). mdpi.comwikipedia.org Heterogeneous catalyst. wikipedia.org | High-Density Polyethylene (HDPE) illinois.edu |
| Chromium(II) Acetate | Styrene | Acts as a retarder by terminating polymer chains. rsc.org | - |
| Chromium(II) Acetate | Acrylonitrile, Methyl Methacrylate | Inhibits polymerization initiated by AIBN. rsc.org | - |
Stereoselective Transformations Catalyzed by Chiral Chromium(II) Complexes
Chiral chromium(II) complexes have emerged as powerful catalysts for a variety of stereoselective transformations, enabling the synthesis of enantiomerically enriched molecules. A cornerstone of this field is the asymmetric Nozaki-Hiyama-Kishi (NHK) reaction. organic-chemistry.orgillinois.edu This reaction involves the coupling of an organic halide with an aldehyde to form an alcohol. By employing a chiral ligand in conjunction with a chromium(II) salt, this transformation can be rendered highly enantioselective. organic-chemistry.orgillinois.edu
Various chiral ligands have been developed to induce high levels of stereocontrol in chromium(II)-catalyzed reactions. These ligands coordinate to the chromium center, creating a chiral environment that directs the approach of the substrates, leading to the preferential formation of one enantiomer of the product. Examples of such ligands include those based on salen, sulfonamide/oxazoline, and bis(oxazoline) scaffolds. organic-chemistry.orgorganic-chemistry.orgnih.gov
The scope of stereoselective transformations catalyzed by chiral chromium(II) complexes extends beyond the NHK reaction. For instance, asymmetric allylation of aldehydes with γ-disubstituted allyl halides can be achieved with high diastereoselectivity and enantioselectivity, providing access to α-homoallylic alcohols with two contiguous stereocenters, including a quaternary carbon. organic-chemistry.orgthieme-connect.com Another notable example is the chromium-catalyzed asymmetric Reformatsky reaction, which allows for the synthesis of chiral β-hydroxy carbonyl compounds from α-halo esters and amides. nih.gov
The development of these catalytic asymmetric reactions represents a significant advancement in organic synthesis, providing efficient routes to complex chiral molecules that are important in pharmaceuticals and natural product synthesis. illinois.eduorganic-chemistry.org
Table 2: Examples of Stereoselective Transformations with Chiral Chromium(II) Complexes
| Reaction Type | Aldehyde | Organic Halide/Triflate | Chiral Ligand Type | Enantiomeric Excess (ee) |
| Asymmetric Nozaki-Hiyama-Kishi organic-chemistry.org | Various aromatic and aliphatic aldehydes | Allyl iodide, vinyl halides/triflates | DIANANE-based salen ligand | Up to 92% |
| Asymmetric Allylation organic-chemistry.org | Various aldehydes | γ-disubstituted allyl halides | Sulfonamide/oxazoline | Up to 91% |
| Asymmetric Reformatsky Reaction nih.gov | Various aldehydes | α-chloro or α-bromo esters and amides | Diarylamine bis(oxazoline) | Not specified |
| Asymmetric Ethylation of Benzaldehyde acs.org | Benzaldehyde | Diethylzinc | (1,2-disubstituted arene)chromium complex | Moderate |
Dual Catalysis Systems Incorporating Chromium(II) (e.g., Photoredox/Chromium Catalysis)
Dual catalysis systems that merge chromium(II) catalysis with other catalytic cycles, particularly photoredox catalysis, have opened new avenues for chemical transformations. researchgate.netacs.org These systems leverage the ability of a photocatalyst, upon absorption of visible light, to generate radical intermediates from stable precursors. These radicals then engage with a chromium(II) catalyst to form organochromium species that participate in subsequent bond-forming reactions. researchgate.netacs.org
A common strategy involves the use of a photosensitizer that, in its excited state, can oxidize or reduce a substrate to generate a radical. This radical is then trapped by a Cr(II) complex, leading to the formation of an organochromium(III) species. This species can then react with another substrate, for example, by adding to an aldehyde, to form the desired product. The chromium catalyst is then regenerated to complete the catalytic cycle. nih.gov
This synergistic approach has been successfully applied to a range of reactions. For instance, the diastereoselective allylation of aldehydes can be achieved using electron-rich allyl arenes under photoredox and chromium dual catalysis. nih.gov Another application is the radical diacylation of alkenes, which provides access to valuable 1,4-, 1,6-, and 1,7-diones under mild conditions. acs.org Furthermore, the three-component dialkylation of 1,3-dienes to furnish homoallylic alcohols has been demonstrated using a dual photoredox and chromium catalytic system. thieme-connect.com
The development of dual catalysis systems involving chromium(II) has significantly expanded the toolbox of synthetic organic chemists, enabling the use of readily available starting materials for complex molecule synthesis under mild reaction conditions. nih.govthieme-connect.com
Table 3: Examples of Dual Catalysis Systems Incorporating Chromium(II)
| Catalysis System | Reaction Type | Key Features |
| Photoredox/Chromium acs.org | Alkene Diacylation | Visible-light-mediated radical diacylation of alkenes to form diones. |
| Photoredox/Chromium nih.gov | Aldehyde Allylation | Redox-neutral allylation of aldehydes with electron-rich allyl arenes. |
| Photoredox/Chromium thieme-connect.com | Dialkylation of 1,3-Dienes | Regio- and diastereoselective three-component reaction to form homoallylic alcohols. |
| Photoredox/Cobalt/Chromium thieme-connect.com | Aldehyde Allylation with Allenes | Diastereoselective formation of homoallylic alcohols via a photo metal-hydride atom transfer process. |
Advanced Research Topics and Future Directions in Chromium Ii Chemistry
Design and Synthesis of Novel Chromium(II) Complexes with Tailored Properties
The synthesis of new chromium(II) complexes with precisely engineered properties is a cornerstone of current research. By carefully selecting ligands, chemists aim to control factors such as stability, redox potential, magnetic behavior, and catalytic activity. Recent work has focused on developing robust ligand frameworks that can stabilize Cr(II) centers and impart desired characteristics.
For instance, research has explored the use of bulky and rigid organic ligand frameworks to optimize the photophysical and catalytic properties of chromium compounds. Complexes like [Cr(LMes)₃] and [Cr(LPyr)₃], synthesized from isocyanide chelate ligands with m-terphenyl (B1677559) backbones, demonstrate the potential for Cr(0) compounds to exhibit properties competitive with precious metals like ruthenium and osmium chemistryviews.org. These complexes were synthesized in yields of 78% and 47%, respectively, and showed promise as catalysts for photochemical reactions chemistryviews.org. Furthermore, the synthesis of chromium(II) complexes with polydentate phosphine (B1218219) ligands, such as tris(2-diphenylphosphinoethyl)phosphine (tdpep) and o-phenylenebis(dimethylarsine) (pdma), has been reported, leading to five-coordinate high-spin and six-coordinate low-spin complexes, respectively rsc.org. These synthetic efforts are crucial for unlocking new applications by fine-tuning the electronic and steric environments around the chromium center.
Table 7.1.1: Examples of Synthesized Chromium(II) Complexes and Their Properties
| Complex Name/Type | Ligand System | Key Properties/Applications | Synthesis Yield | Notes |
|---|---|---|---|---|
| [Cr(LMes)₃] | Isocyanide chelate (m-terphenyl backbone with mesityl substituents) | Luminescent materials, Photochemical catalysis | 78% | Tailored ligand environment for optimized properties chemistryviews.org |
| [Cr(LPyr)₃] | Isocyanide chelate (m-terphenyl backbone with pyrenyl substituents) | Luminescent materials, Photochemical catalysis | 47% | Tailored ligand environment for optimized properties chemistryviews.org |
| [Cr(tdpep)X]+ | Tris(2-diphenylphosphinoethyl)phosphine (tdpep) | Five-coordinate, high-spin Cr(II) complexes rsc.org | N/A | X = Cl, Br, I; counterion BPh₄⁻ |
| [Cr(pdma)₂X₂] | o-phenylenebis(dimethylarsine) (pdma) | Six-coordinate, low-spin Cr(II) complexes rsc.org | N/A | X = Cl, Br, I |
Exploration of Single-Molecule Magnetism and Quantum Coherence in Cr(II) Systems
The field of molecular magnetism has seen significant advancements, with chromium complexes emerging as key players in the development of single-molecule magnets (SMMs) and qubits for quantum information processing. SMMs are molecules that exhibit spontaneous magnetization below a certain blocking temperature and can retain their magnetic state, making them candidates for high-density data storage. Quantum coherence, the ability of a quantum system to maintain a superposition of states, is essential for quantum computing.
Research has focused on understanding the factors that enhance magnetic anisotropy and suppress quantum tunneling of magnetization (QTM) in Cr(II) systems. For instance, Cr(II)-based extended metal atom chains (EMACs) have demonstrated easy-axis anisotropies and behave as SMMs at low temperatures acs.org. Studies on Cr–Dy heterometallic wheel complexes have also identified Cr₈Dy₈ as a single-molecule magnet researchgate.net. Furthermore, the development of Cr(II) complexes with heavy halide ligands has shown a significant increase in the axial zero-field splitting parameter (D), a crucial parameter for SMM behavior, with values increasing from 0.11 cm⁻¹ for chloride to 6.26 cm⁻¹ for iodide in complexes like Cr(dmpe)₂(CN)I acs.org. The exploration of quantum coherence in molecular systems, including those with chromium, is ongoing, with efforts to achieve longer coherence times (T₂) through careful molecular design and environmental control uni-stuttgart.deresearchgate.netmdpi.com.
Table 7.2.1: Chromium(II) Systems Exhibiting Single-Molecule Magnet Properties or Quantum Coherence
Investigations into Photophysical Properties and Luminescence of Chromium(II) Compounds
While chromium(III) has a more established history in luminescence, recent research is uncovering promising photophysical properties in chromium(0) and, by extension, potential for Cr(II) systems. The development of Earth-abundant metal complexes with photophysical properties competitive with expensive noble metals like ruthenium and iridium is a significant goal.
Recent studies have focused on Cr(0) complexes featuring bulky and rigid organic ligand frameworks, demonstrating that these systems can achieve luminescent properties comparable to some osmium compounds chemistryviews.orgtechnologynetworks.com. Specifically, Cr(0) complexes with pyrene-decorated isocyanide ligands have shown red ³MLCT phosphorescence with lifetimes (τMLCT) of 47 ns and luminescence quantum yields (φMLCT) of 1.04% in cyclohexane (B81311) nih.govacs.org. These findings suggest that by controlling the ligand environment and electronic structure, chromium complexes can be engineered for applications in lighting, solar energy conversion, and photocatalysis. The ability to tune the energy levels between metal-to-ligand charge transfer (MLCT) and metal-centered (MC) states is key to achieving efficient luminescence nih.govacs.org.
Table 7.3.1: Photophysical Properties of Chromium Complexes
| Complex Type | Ligand System | Emission Wavelength (λem) | Luminescence Lifetime (τ) | Luminescence Quantum Yield (φ) | Notes |
|---|---|---|---|---|---|
| Cr(0) | LPyr-based | ~840 nm (³MLCT) | 47 ns (in cyclohexane) | 1.04% (in cyclohexane) | Competitive with Ru(II)/Os(II) nih.govacs.org |
| Cr(0) | LPyr-based | ~793 nm (calculated) | N/A | 0.01% (in THF) | Lower yield in THF nih.govacs.org |
| LPyr (Ligand) | Pyrene-decorated isocyanide | ~410 nm (fluorescence) | 4.2 ns | 86% | Baseline ligand properties acs.org |
Development of Highly Efficient and Stereoselective Chromium(II) Catalysts
Chromium(II) is proving to be a versatile and cost-effective catalyst for a range of organic transformations, with a particular emphasis on achieving high efficiency and stereoselectivity. Its ability to undergo single-electron transfer and its relatively small atomic radius, facilitating strong interactions with oxygen bonds, make it suitable for various catalytic applications.
Recent advances include the development of Cr(II)-catalyzed stereoselective cross-electrophile coupling reactions. For example, a bipyridine-ligated chromium(II) catalyst, in conjunction with manganese as a reductant, efficiently promotes the reductive coupling of geminal difluoroalkenes with primary, secondary, and tertiary alkyl halides, yielding tri-substituted Z-fluoroalkylalkenes with good functional group compatibility researchgate.net. This reaction proceeds stereoselectively, and mechanistic studies suggest a novel inner-sphere radical coupling mechanism involving a metal carbene intermediate researchgate.net.
Another significant development is the use of chromium-catalyzed alkyne hydrogenation, where specific cyclic (alkyl)(amino)carbene (CAAC) ligands control the E/Z selectivity. A phosphino-containing CAAC ligand enables trans-addition for E-olefin formation (up to 99:1 E/Z selectivity), while an imino-anchored CAAC ligand switches selectivity to Z-olefins (up to 99:1 Z/E selectivity) nih.gov. These ligand-enabled strategies offer on-demand access to both olefin isomers. Chromium catalysts are also employed in triple synergistic catalytic systems, for instance, in asymmetric α-C–H addition reactions, where the chromium catalyst controls stereoselectivity westlake.edu.cn.
Table 7.4.1: Examples of Chromium(II)-Catalyzed Stereoselective Reactions
| Reaction Type | Chromium(II) Catalyst System | Substrates | Key Outcome | Selectivity | Efficiency | Notes |
|---|---|---|---|---|---|---|
| Cross-Electrophile Coupling | CrCl₂ / bipyridine / Mn | Geminal difluoroalkenes, alkyl halides | Tri-substituted Z-fluoroalkylalkenes | Stereoselective | Good yields | Ambient temperature researchgate.net |
| Alkyne Hydrogenation | Cr / phosphino-CAAC ligand | Alkynes | E-olefins | E-selective (up to 99:1) | High | Ligand controls stereochemistry nih.gov |
| Alkyne Hydrogenation | Cr / imino-CAAC ligand | Alkynes | Z-olefins | Z-selective (up to 99:1) | High | Ligand controls stereochemistry nih.gov |
| Asymmetric α-C–H Addition | Cr catalyst / quinoline (B57606) / light | N-sulfonyl benzylamines, aldehydes | Chiral γ-hydroxy carbonyl compounds | Stereoselective | N/A | Triple synergistic catalysis westlake.edu.cn |
| Cross-Coupling | CrCl₂ (ligand-free) | (Hetero)arylmagnesium reagents, N-heterocyclic halides | Csp²-Csp² coupled products | High chemoselectivity | Good yields | Mild conditions acs.org |
Theoretical Prediction of Novel Chromium(II) Reactivity and Reaction Pathways
Computational chemistry plays a pivotal role in predicting and understanding the reactivity of chromium(II) species, guiding experimental efforts. Density Functional Theory (DFT) and other quantum chemical methods are employed to elucidate reaction mechanisms, predict transition states, and identify novel reaction pathways.
Research utilizing computational methods focuses on understanding how factors like effective nuclear charge, ligand field strength, and ligand π-conjugation influence the energetic ordering of excited states in chromium complexes, thereby affecting their photophysical properties nih.govacs.org. Theoretical studies are also crucial for predicting the reactivity of Cr(II) catalysts, as seen in the mechanistic investigations of cross-electrophile coupling reactions, which suggest pathways involving metal carbene intermediates and radical coupling researchgate.net. Furthermore, computational chemistry is instrumental in exploring new reactivity patterns for chromium, aiding in the design of more efficient and selective catalysts nsps.org.ngresearchgate.netcecam.orgroyalsocietypublishing.orgmdpi.com. By simulating reaction dynamics and potential energy surfaces, researchers can gain deep insights into how chromium centers participate in chemical transformations, paving the way for the discovery of unprecedented reactions.
Table 7.5.1: Computational Chemistry Applications in Chromium(II) Reactivity
| Computational Method | Application Area | Predicted/Studied Phenomena | Key Findings/Insights | References |
|---|---|---|---|---|
| DFT | Photophysics | MLCT vs. MC states, Luminescence | Tuning excited-state energies via ligand design nih.govacs.org | nih.govacs.org |
| DFT | Catalysis | Reaction mechanisms, Intermediates | Radical coupling, Metal carbene intermediates researchgate.net | researchgate.net |
| DFT | Reactivity | HOMO-LUMO gap, Stability | Predicting stability and reactive sites nsps.org.ngmdpi.com | nsps.org.ngmdpi.com |
| Quantum Chemistry | Reaction Pathways | Potential Energy Surfaces (PES) | Elucidating reaction dynamics, non-statistical effects royalsocietypublishing.org | royalsocietypublishing.org |
| Machine Learning (ML) | Reaction Discovery | Predicting reactivity, Reaction networks | Accelerating discovery of new pathways cecam.org | cecam.org |
Role of Chromium(II) in Fundamental Chemical Transformations and Biomimetic Models
Chromium(II) is being investigated for its role in fundamental chemical transformations and as a component in biomimetic models that mimic biological processes. Its redox activity and coordination chemistry make it suitable for replicating aspects of metalloenzyme function.
In the realm of biomimetic chemistry, chromium complexes are being explored to model enzymatic oxygen transfer reactions. While much of this research focuses on Cr(III) or Cr(V) species, the fundamental principles of coordinating metals in various oxidation states to mimic biological activity are relevant. For example, Cr(III)–superoxo complexes have been studied as active oxidants in oxygen atom transfer (OAT) reactions, serving as biomimetic models for enzymes like cysteine dioxygenase (CDO) acs.org. Although direct Cr(II) biomimetic examples are less prevalent in the search results, its ability to participate in redox cycles and its coordination chemistry suggest potential roles in future biomimetic catalysts, particularly in processes involving electron transfer or substrate activation. Research into metal-organic frameworks (MOFs) involving Cr(II) ions also highlights their potential in areas like gas adsorption and potentially in catalytic applications, although specific biomimetic roles are not detailed in the provided snippets researchgate.net. The broader study of biomimetic radical chemistry and the use of metal complexes in oxygen transfer reactions underscore the potential for Cr(II) in developing new catalytic systems inspired by nature researchgate.netunipd.itprinceton.edu.
Table 7.6.1: Chromium in Biomimetic Chemistry and Fundamental Transformations
| Area of Research | Chromium Species/Complex | Role/Application | Notes | References |
|---|---|---|---|---|
| Biomimetic Models | Cr(III)–superoxo complexes | Oxygen Atom Transfer (OAT) reactions | Mimicking cysteine dioxygenase (CDO) acs.org | acs.org |
| Metal-Organic Frameworks (MOFs) | Cr(II)-based MOFs ([Cr(m-bdc)]·H₂O) | Gas adsorption, Potential catalysis | Synthesized via diffusion-controlled approach researchgate.net | researchgate.net |
| Biomimetic Catalysis | General Metal Complexes | Oxygen transfer processes, Redox transformations | Focus on high oxidation states, but principles apply unipd.itprinceton.edu | unipd.itprinceton.edu |
| Radical Chemistry | General Biomimetic Models | Mimicking cellular conditions, Radical enzyme mechanisms | Understanding radical-based processes researchgate.net | researchgate.net |
Compound Name List:
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Chromium(II) compounds under inert conditions, and how are they characterized?
- Methodological Answer : Chromium(II) compounds are typically synthesized via reduction of Chromium(III) precursors using agents like zinc amalgam or electrochemical methods under inert atmospheres (e.g., argon gloveboxes) to prevent oxidation. Characterization involves:
- X-ray Diffraction (XRD) : To confirm crystal structure and phase purity .
- UV-Vis Spectroscopy : To identify d-d transitions and electronic properties .
- Magnetic Susceptibility Measurements : To assess paramagnetic behavior, common in high-spin Cr²⁺ complexes .
- Best Practices : Document reaction conditions (temperature, solvent, stoichiometry) meticulously to ensure reproducibility .
Q. Which analytical techniques are most reliable for quantifying Chromium(II) in aqueous solutions, and what are their detection limits?
- Methodological Answer :
- Validation : Calibrate with standard solutions and cross-validate using multiple techniques to mitigate matrix effects .
Q. How can researchers minimize oxidation of Chromium(II) during handling and storage?
- Methodological Answer :
- Use degassed solvents and Schlenk-line techniques for transfers .
- Add stabilizing ligands (e.g., acetate, EDTA) to reduce redox activity .
- Store solutions under inert gas with reducing agents (e.g., ascorbic acid) at low temperatures (−20°C) .
Advanced Research Questions
Q. How do discrepancies in reported redox potentials of Chromium(II) complexes arise, and what analytical frameworks resolve them?
- Methodological Answer : Contradictions often stem from:
- Solvent Effects : Dielectric constants influence redox behavior; compare data in similar solvents (e.g., DMF vs. water) .
- Reference Electrodes : Standardize against Ag/AgCl or SCE to normalize potentials .
- Computational Validation : Use DFT calculations to model redox couples and identify outliers .
Q. What integrated approaches are used to study Chromium(II) speciation under dynamic pH and ligand environments?
- Methodological Answer :
- Multi-Technique Workflow :
EXAFS/XANES : Probe local coordination geometry .
Potentiometric Titrations : Map speciation vs. pH .
EPR Spectroscopy : Detect transient radicals in redox reactions .
- Data Integration : Employ software like PHREEQC to model speciation diagrams and validate against experimental data .
Q. How can computational chemistry address gaps in experimental data for Chromium(II) reaction mechanisms?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvent effects on Cr²⁺ ligand-exchange rates .
- TD-DFT : Predict electronic spectra to assign experimental UV-Vis bands .
- Benchmarking : Compare computed activation energies with kinetic data (e.g., stopped-flow experiments) .
Data Contradiction & Reproducibility
Q. What protocols ensure reproducibility in Chromium(II) kinetic studies, given its rapid oxidation?
- Methodological Answer :
- Standardized Buffers : Use non-coordinating buffers (e.g., TRIS) to avoid side reactions .
- In Situ Monitoring : Employ stopped-flow spectrophotometers for sub-second resolution .
- Error Reporting : Quantify dissolved oxygen levels and report as part of metadata .
Q. How should researchers resolve conflicting crystallographic data for Chromium(II) coordination complexes?
- Methodological Answer :
- Multi-Sample Analysis : Collect data from ≥3 independent syntheses to assess batch variability .
- Rietveld Refinement : Differentiate between isostructural impurities and true polymorphs .
- Peer Validation : Share crystallographic files (.cif) in supplementary materials for independent verification .
Methodological Resources
- Literature Search : Use platforms like Reaxys and SciFinder with keywords "Chromium(II) synthesis," "redox speciation," and "coordination chemistry" .
- Data Repositories : Deposit raw spectra, crystallographic data, and computational inputs in Zenodo or ICAT .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
